molecular formula C10H6ClFN2O B1469426 3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one CAS No. 946505-67-5

3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one

Cat. No. B1469426
M. Wt: 224.62 g/mol
InChI Key: OTHRCAQVLAOBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one, also known as CPF, is a pyrazinone-based compound with potential applications in a variety of fields. It is a heterocyclic compound composed of a fused pyrazinone and phenyl ring, and is a small molecule that can be used in drug discovery, organic synthesis, and other research applications. CPF is of interest due to its potential pharmacological activities, such as anti-inflammatory, anti-tumor, and anti-microbial activities. CPF has also been studied for its potential applications in the fields of nanotechnology and material science.

Scientific Research Applications

Computational Evaluation and Potential Pharmaceutical Applications

  • Synthesis and Computational Study : A study synthesized derivatives of the compound and conducted a computational evaluation to explore their reactivity and potential pharmaceutical applications. Through density functional theory (DFT) calculations, molecular dynamics simulations, and molecular docking, the research suggested that certain derivatives might exhibit inhibitory activity against human microsomal prostaglandin E synthase 1 and mycobacterium tuberculosis, highlighting their potential as anti-inflammatory and anti-TB drugs (Thomas et al., 2018).

Structural Characterization and Synthesis Techniques

  • X-ray Crystallography and Synthesis : Research on N-substituted pyrazolines, including derivatives related to the subject compound, utilized X-ray crystallography for structural characterization. The studies provided insights into the molecular structure and potential interactions of these compounds, which could be relevant in the development of new pharmaceuticals (Loh et al., 2013).

Pharmaceutical and Biological Activity

  • Antimicrobial Activity : A series of studies focused on the synthesis and evaluation of pyrazoline derivatives, examining their antimicrobial properties. These investigations revealed that certain derivatives display promising antibacterial and antifungal activities, indicating potential applications in treating microbial infections (Dangar et al., 2014).

  • Anticancer Activity : Another study synthesized and characterized derivatives with a focus on their reactivity and potential as novel therapeutics. The research explored the stability, reactivity, and biological activity of these compounds, suggesting their applicability in developing new anticancer drugs (Murthy et al., 2017).

properties

IUPAC Name

3-chloro-1-(4-fluorophenyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-9-10(15)14(6-5-13-9)8-3-1-7(12)2-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHRCAQVLAOBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C(C2=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one

Synthesis routes and methods I

Procedure details

POCl3 (5.6 mL, 61.3 mmol) was added dropwise to a solution of 1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one in DMF (30 mL) with stirring at 0° C. followed by heating at 90° C. for 1.5 hours. The residue was cooled to 0° C., quenched by adding saturated sodium acetate solution, extracted with CH2Cl2, washed with water, dried over MgSO4, and concentrated. The crude was purified by silica gel flash column chromatography (0.7% MeOH in CH2Cl2) to afford 3.52 g (64%) of the desired product. LRMS (ESI pos) m/e 224.9, 227.0 (M+1, Cl pattern). 1H-NMR (400 MHz, CDCl3) δ 7.41 (m, 2H), 7.21 (m, 4H); 19F-NMR (376 MHz, CDCl3) δ −110.9.
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Quantity
5.6 mL
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reactant
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0 (± 1) mol
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reactant
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Quantity
30 mL
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solvent
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Yield
64%

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (0.94 mL, 10 mmol) was added to a solution of 3-cyclohexyloxy-1-(4-fluoro-phenyl)-1H-pyrazin-2-one (0.97 g, 3.36 mmol) in DCE (10 mL). The reaction mixture was stirred at 160° C. for 15 minutes under microwave irradiation. The reaction was poured into ice-water, then basified with a saturated solution of Na2CO3 and extracted with DCM. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo to yield 3-chloro-1-(4-fluoro-phenyl)-1H-pyrazin-2-one (0.71 g, 95% yield) that was used in the next step without further purification.
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
3-cyclohexyloxy-1-(4-fluoro-phenyl)-1H-pyrazin-2-one
Quantity
0.97 g
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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